Ácido (6,7-Dimetoxi-1,2,3,4-tetrahidroisoquinolin-1-il)acético

Descripción general

Descripción

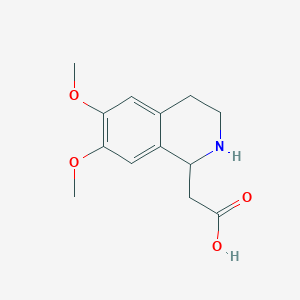

(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de isoquinolinas y quinolizidinas complejas

Este compuesto sirve como material de partida para sintetizar isoquinolinas y quinolizidinas más complejas, que son importantes en la química medicinal por sus potenciales propiedades terapéuticas .

Inhibidores de la transcriptasa inversa del VIH-1

Los investigadores han diseñado y sintetizado nuevos derivados de este compuesto para inhibir la transcriptasa inversa del VIH-1, una enzima clave en la replicación del VIH .

Síntesis de compuestos antibacterianos

Un nuevo compuesto sintetizado a partir de esta sustancia química mostró propiedades antibacterianas contra cepas bacterianas patógenas, lo que indica su potencial en el desarrollo de nuevos agentes antibacterianos .

Síntesis enantioselectiva

El compuesto se ha utilizado en procesos de síntesis enantioselectiva para producir moléculas quirales, que son cruciales en la creación de fármacos con actividades específicas deseadas .

Tratamiento cardíaco

Se han desarrollado derivados de este compuesto como tratamientos para la angina estable y la fibrilación auricular al inhibir el canal de corriente "divertido" If en las células cardíacas .

Actividad Biológica

(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid is a compound of interest due to its potential biological activities and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H19NO5

- CAS Number : 303094-23-7

- Molecular Weight : 253.30 g/mol

Pharmacological Effects

- Neuroprotective Properties : Research indicates that tetrahydroisoquinoline derivatives exhibit neuroprotective effects. In particular, (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid has shown promise in protecting neuronal cells from oxidative stress and apoptosis. This is particularly relevant in neurodegenerative diseases such as Parkinson's and Alzheimer's disease .

- Antidepressant Activity : Studies have suggested that compounds in this class may possess antidepressant-like effects. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and dopamine pathways .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in various in vitro models. It appears to inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory pathways .

- Cardiovascular Benefits : Some studies have indicated that tetrahydroisoquinoline derivatives can influence cardiovascular health by modulating heart rate and vascular resistance, potentially making them candidates for treating conditions like hypertension .

The biological activity of (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid is thought to be mediated through several mechanisms:

- Receptor Modulation : The compound may act on various receptors in the central nervous system (CNS), influencing neurotransmitter release and uptake.

- Oxidative Stress Reduction : By scavenging free radicals and enhancing antioxidant defenses, it protects cells from oxidative damage.

- Gene Expression Regulation : It may modulate the expression of genes involved in inflammation and apoptosis.

Case Study 1: Neuroprotection in Animal Models

In a study involving mice subjected to induced oxidative stress, treatment with (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid resulted in significant preservation of dopaminergic neurons compared to untreated controls. Behavioral assessments indicated improved motor function post-treatment .

Case Study 2: Antidepressant-Like Effects

A randomized controlled trial investigated the antidepressant effects of this compound in a rodent model. Results showed that administration led to a significant reduction in depressive-like behaviors as measured by the forced swim test and tail suspension test .

Data Summary Table

Propiedades

IUPAC Name |

2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-17-11-5-8-3-4-14-10(7-13(15)16)9(8)6-12(11)18-2/h5-6,10,14H,3-4,7H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXHGUMUCVTSNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)CC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369359 | |

| Record name | (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68345-67-5 | |

| Record name | (6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.